molecular formula C20H13Cl2N3O B289171 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

Cat. No. B289171
M. Wt: 382.2 g/mol
InChI Key: QJOBIWOMNBRHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide, also known as CUDC-907, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), which are both important targets in cancer therapy.

Mechanism of Action

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide inhibits both HDAC and PI3K, which are involved in multiple cellular processes, including cell growth, survival, and differentiation. HDAC inhibitors promote the acetylation of histones, leading to changes in gene expression. PI3K inhibitors block the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer. By inhibiting both HDAC and PI3K, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has a synergistic effect on cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been shown to have a broad spectrum of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune system, leading to enhanced antitumor activity. In preclinical studies, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has shown favorable pharmacokinetics and pharmacodynamics, with low toxicity and good tolerability.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments, including its dual inhibition of HDAC and PI3K, which allows for the study of multiple cellular processes. It has also shown potent antitumor activity in a variety of cancer models, making it a promising candidate for further development. However, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a complex molecule that requires expertise in organic chemistry for synthesis. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cancer types.

Future Directions

There are several future directions for the study of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide, including clinical trials in humans to evaluate its safety and efficacy. In addition, further preclinical studies are needed to investigate its effects on different cancer types and to elucidate its mechanism of action. Other potential future directions include the development of combination therapies with other targeted agents and the exploration of its use in other diseases, such as autoimmune disorders.
In conclusion, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a promising dual inhibitor of HDAC and PI3K that has shown potent antitumor activity in preclinical studies. Its complex synthesis method and mechanism of action make it a challenging but exciting molecule for further study. Its broad spectrum of effects and low toxicity make it a promising candidate for clinical trials in humans, and its potential future directions are numerous.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves several steps, including the preparation of 2,5-dichlorobenzamide, imidazo[1,2-a]pyridine, and 4-bromoaniline. These compounds are then combined and subjected to various reactions, such as Suzuki coupling, to yield the final product. The synthesis of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, multiple myeloma, and solid tumors. It has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other therapies. 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has also been shown to overcome resistance to other targeted therapies, such as PI3K inhibitors.

properties

Molecular Formula

C20H13Cl2N3O

Molecular Weight

382.2 g/mol

IUPAC Name

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

InChI

InChI=1S/C20H13Cl2N3O/c21-14-6-9-17(22)16(11-14)20(26)23-15-7-4-13(5-8-15)18-12-25-10-2-1-3-19(25)24-18/h1-12H,(H,23,26)

InChI Key

QJOBIWOMNBRHLW-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.